molecular formula C8H11NO3 B8307232 3-Butyl-isoxazole-4-carboxylic acid

3-Butyl-isoxazole-4-carboxylic acid

Cat. No. B8307232
M. Wt: 169.18 g/mol
InChI Key: FGSKVJMKBUVFLT-UHFFFAOYSA-N
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Patent
US08357703B2

Procedure details

To a suspension of (E and/or Z)-3-butyl-isoxazole-4-carboxylic acid ethyl ester (10.0 g, 51 mmol) in THF (100 mL) was added a solution of lithium hydroxide monohydrate (4.25 g, 101 mmol) in water (100 mL) and then methanol (100 mL) added and the resulting mixture stirred at room temperature for 1 h. The mixture was acidified to pH 1 with HCl (2 N) and the resulting mixture extracted with ethyl acetate. The combined organic layers were then washed with water and brine, dried over sodium sulphate, filtered and evaporated to afford the title compound (8.33 g, 97%) which was obtained as an off white solid. MS: m/e=168.1 [M−H]+.
Name
3-butyl-isoxazole-4-carboxylic acid ethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
4.25 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH2:11][CH2:12][CH2:13][CH3:14])=[N:8][O:9][CH:10]=1)=[O:5])C.O.[OH-].[Li+].CO.Cl>C1COCC1.O>[CH2:11]([C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:10][O:9][N:8]=1)[CH2:12][CH2:13][CH3:14] |f:1.2.3|

Inputs

Step One
Name
3-butyl-isoxazole-4-carboxylic acid ethyl ester
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
4.25 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were then washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C1=NOC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.33 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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